molecular formula C20H31NO5 B4075105 1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid

1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4075105
M. Wt: 365.5 g/mol
InChI Key: GPEKXEWZWRGKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-Dimethylphenoxy)butyl]azepane; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an azepane ring substituted with a 3,4-dimethylphenoxy group and is paired with oxalic acid. The presence of both the azepane ring and the phenoxy group imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dimethylphenoxy)butyl]azepane typically involves the reaction of 3,4-dimethylphenol with 1-bromo-4-chlorobutane to form 1-(4-chlorobutyl)-3,4-dimethylphenoxy. This intermediate is then reacted with azepane under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic

Properties

IUPAC Name

1-[4-(3,4-dimethylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-16-9-10-18(15-17(16)2)20-14-8-7-13-19-11-5-3-4-6-12-19;3-1(4)2(5)6/h9-10,15H,3-8,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEKXEWZWRGKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2CCCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 2
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid
Reactant of Route 6
1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.